2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid
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Overview
Description
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and contains a sulfonic acid group, which imparts specific chemical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid typically involves the reaction of piperazine with a tetradecyl halide, followed by sulfonation. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity piperazine and tetradecyl halide.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Sulfonates: Formed from oxidation reactions.
Reduced Piperazine Derivatives: Resulting from reduction reactions.
Substituted Piperazines: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
HEPES: 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid, a commonly used buffering agent in biological research.
MES: 2-(N-Morpholino)ethanesulfonic acid, another buffering agent with similar properties.
Uniqueness
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid is unique due to its long alkyl chain, which imparts hydrophobic characteristics not present in other similar compounds. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
Properties
CAS No. |
90019-11-7 |
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Molecular Formula |
C20H42N2O3S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(3-tetradecylpiperazin-1-yl)ethanesulfonic acid |
InChI |
InChI=1S/C20H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-19-22(16-15-21-20)17-18-26(23,24)25/h20-21H,2-19H2,1H3,(H,23,24,25) |
InChI Key |
TUXFLYYBJDRFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CN(CCN1)CCS(=O)(=O)O |
Origin of Product |
United States |
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